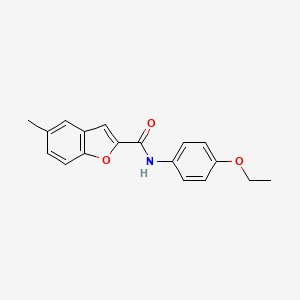![molecular formula C16H18N2O3S B4442333 3-methyl-N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442333.png)
3-methyl-N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide
説明
3-methyl-N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as MS-275, and it is a potent inhibitor of histone deacetylase (HDAC). HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibition has been linked to the treatment of various diseases, including cancer, neurological disorders, and inflammation.
作用機序
The mechanism of action of MS-275 involves the inhibition of HDAC enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This process results in the compaction of chromatin structure, which can lead to the repression of gene expression. Inhibition of HDACs by MS-275 leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
MS-275 has been shown to have several biochemical and physiological effects. In cancer cells, MS-275 induces cell cycle arrest and apoptosis by regulating the expression of various genes. MS-275 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MS-275 has been investigated for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
MS-275 has several advantages for lab experiments. It is a potent and specific inhibitor of HDACs, which makes it an ideal tool for studying the role of HDACs in various biological processes. MS-275 is also relatively stable and can be easily synthesized in the lab. However, MS-275 has some limitations, including its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on MS-275. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the investigation of the potential therapeutic applications of MS-275 in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to understand the long-term effects of MS-275 and its potential side effects.
科学的研究の応用
MS-275 has been extensively studied for its potential applications in various research fields. One of the primary areas of research is cancer treatment. HDAC inhibitors, including MS-275, have been shown to induce cell cycle arrest and apoptosis in cancer cells. MS-275 has been investigated as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-5-4-6-14(9-11)17-16(19)13-7-8-15(12(2)10-13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVBHAARKUUSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442269.png)
![N-[3-(allyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442275.png)
![N-benzyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442283.png)

![methyl [2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B4442306.png)
![2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4442307.png)
![3-(2-buten-1-yl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4442324.png)
![1-benzyl-7-methyl-2-(4-morpholinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4442341.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4442344.png)
![N,N,3-trimethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442347.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide](/img/structure/B4442356.png)
![1-[3-(4-methylphenyl)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4442357.png)